molecular formula C22H25NO3S B2992303 (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1798412-07-3

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2992303
CAS RN: 1798412-07-3
M. Wt: 383.51
InChI Key: PHSPIOUMMPJENY-PKNBQFBNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPT or 3-(3,4-dimethoxyphenyl)-7-phenyl-4H-thiazepin-2-en-1-one. The chemical structure of DMPT consists of a thiazepane ring attached to a phenyl group and a propenone moiety.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study described an efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group, emphasizing the versatility of thiazepine scaffolds in medicinal chemistry. The compounds were synthesized through reactions involving 2-aminobenzenethiol and characterized by various spectral analyses, indicating the potential of such frameworks for further pharmacological exploration (Chhakra et al., 2019).

Antioxidative Properties

  • Research on the antioxidative properties of phenylpropanoids from Pimenta dioica berries highlighted the isolation and identification of compounds with significant antioxidative activity. This study underscores the relevance of phenylpropanoid derivatives, akin to the compound , in the development of natural antioxidant agents (Kikuzaki et al., 1999).

Antimicrobial and Anti-inflammatory Agents

  • A research initiative synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, indicating the broad therapeutic potential of structurally complex compounds such as "(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one" (Kendre et al., 2015).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-25-19-10-8-17(16-20(19)26-2)9-11-22(24)23-13-12-21(27-15-14-23)18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPIOUMMPJENY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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